Cytotoxic Potency of Silver(I)–NHC Complexes: Ester-Functionalized HImACl vs. Amide-Functionalized HImBCl Across Four Human Cancer Cell Lines
The silver(I) NHC complex {[ImA]AgCl} derived from HImACl (ester-functionalized precursor) and {[ImB]₂Ag}Cl derived from HImBCl (amide-functionalized precursor) were compared head-to-head for in vitro cytotoxicity in four human cancer cell lines. The HImBCl-derived complex consistently showed lower IC₅₀ values (higher potency) than the HImACl-derived complex, with the largest difference observed in HCT-15 colorectal adenocarcinoma cells: IC₅₀ = 14.11 μM for {[ImB]₂Ag}Cl vs. 20.32 μM for {[ImA]AgCl}, representing a 1.44-fold greater potency for the amide-derived complex. In A549 lung carcinoma cells, the difference was 1.36-fold (16.23 vs. 22.14 μM), and in MCF7 breast cancer cells, 1.38-fold (15.31 vs. 21.14 μM) [1]. Notably, the {[ImB]₂Ag}Cl complex was also found to be approximately 2-fold more active than cisplatin in cisplatin-resistant C13* ovarian cancer cells [2]. For procurement decisions involving anticancer metallodrug lead optimization, these data demonstrate that the choice of imidazolium salt precursor — ester (HImACl) vs. amide (HImBCl) — produces quantitatively distinct biological outcomes in the final metal complex, and researchers targeting less potent but potentially more selective ester-derived complexes would select HImACl over HImBCl.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) of silver(I)–NHC complexes in human cancer cell lines |
|---|---|
| Target Compound Data | {[ImA]AgCl} (from HImACl): IC₅₀ = 24.65 μM (A375 melanoma), 22.14 μM (A549 lung), 20.32 μM (HCT-15 colon), 21.14 μM (MCF7 breast) |
| Comparator Or Baseline | {[ImB]₂Ag}Cl (from HImBCl, amide analog): IC₅₀ = 24.46 μM (A375), 16.23 μM (A549), 14.11 μM (HCT-15), 15.31 μM (MCF7) |
| Quantified Difference | HImBCl-derived complex more potent by factors of 1.01× (A375), 1.36× (A549), 1.44× (HCT-15), and 1.38× (MCF7) relative to HImACl-derived complex |
| Conditions | Human cancer cell lines cultured under standard conditions; IC₅₀ determined by growth inhibition assay following 72 h drug exposure (Pellei et al., Inorg. Chem. 2012) |
Why This Matters
The ester vs. amide side-chain identity on the imidazolium precursor is not an innocent structural variation; it directly modulates the antiproliferative potency of the resulting silver(I)–NHC drug candidates, meaning researchers must select the specific precursor (HImACl) when ester-derived biological profiles are experimentally required.
- [1] Karaca, Ö.; Scalcon, V.; Meier-Menches, S. M.; Bonsignore, R.; Brouwer, J. M. J. L.; Tonolo, F.; Folda, A.; Rigobello, M. P.; Kühn, F. E.; Casini, A. Characterization of Hydrophilic Gold(I) N-Heterocyclic Carbene (NHC) Complexes as Potent TrxR Inhibitors Using Biochemical and Mass Spectrometric Approaches. Inorg. Chem. 2017, 56 (22), 14237–14250. (Review Table 1 compiling IC₅₀ data from Pellei et al. 2012). PMC5344412. https://pmc.ncbi.nlm.nih.gov/articles/PMC5344412/table/t1-dddt-11-599/ View Source
- [2] Pellei, M.; Gandin, V.; Marinelli, M.; Marzano, C.; Yousufuddin, M.; Dias, H. V. R.; Santini, C. Synthesis and Biological Activity of Ester- and Amide-Functionalized Imidazolium Salts and Related Water-Soluble Coinage Metal N-Heterocyclic Carbene Complexes. Inorg. Chem. 2012, 51 (18), 9873–9882. DOI: 10.1021/ic3013188. View Source
